1-butoxy-4-(4-pentylcyclohexyl)benzene
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Overview
Description
1-butoxy-4-(4-pentylcyclohexyl)benzene: is an organic compound with the molecular formula C21H34O. It is a colorless to pale yellow transparent liquid. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butoxy-4-(4-pentylcyclohexyl)benzene typically involves the reaction of 4-(4-pentylcyclohexyl)benzene with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The product is then purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-butoxy-4-(4-pentylcyclohexyl)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Biology and Medicine: In biological research, this compound is used to study the interactions of liquid crystal molecules with biological membranes.
Mechanism of Action
The mechanism of action of 1-butoxy-4-(4-pentylcyclohexyl)benzene primarily involves its ability to form liquid crystalline phases. These phases are characterized by their ordered molecular arrangement, which can interact with various molecular targets. In biological systems, the compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the bioavailability of therapeutic agents.
Comparison with Similar Compounds
- 4-(4-Pentylcyclohexyl)benzonitrile
- 4-(4-Pentylcyclohexyl)benzaldehyde
- 4-(4-Pentylcyclohexyl)benzoic acid
Comparison: 1-butoxy-4-(4-pentylcyclohexyl)benzene is unique due to its butoxy group, which imparts distinct chemical and physical properties compared to its analogs. For instance, 4-(4-Pentylcyclohexyl)benzonitrile lacks the butoxy group, resulting in different reactivity and liquid crystalline behavior. Similarly, 4-(4-Pentylcyclohexyl)benzaldehyde and 4-(4-Pentylcyclohexyl)benzoic acid have different functional groups, leading to variations in their chemical reactions and applications .
Properties
CAS No. |
66227-21-2 |
---|---|
Molecular Formula |
C21H34O |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1-butoxy-4-(4-pentylcyclohexyl)benzene |
InChI |
InChI=1S/C21H34O/c1-3-5-7-8-18-9-11-19(12-10-18)20-13-15-21(16-14-20)22-17-6-4-2/h13-16,18-19H,3-12,17H2,1-2H3 |
InChI Key |
UFZFIGQTSGIKME-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)OCCCC |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)OCCCC |
Key on ui other cas no. |
66227-21-2 |
Origin of Product |
United States |
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